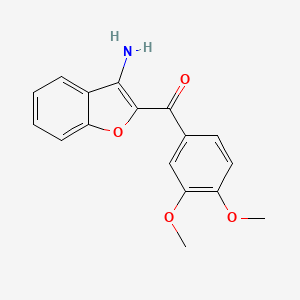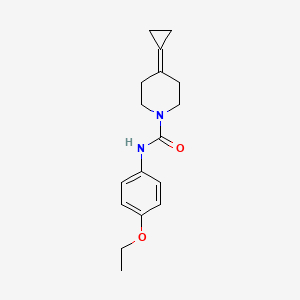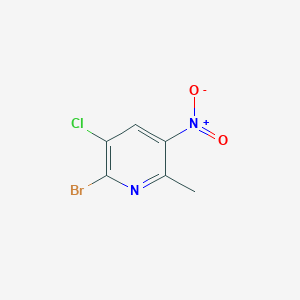
2-(2-chlorophenyl)-6-methyl-4H-3,1-benzoxazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chlorophenyl)-6-methyl-4H-3,1-benzoxazin-4-one is a useful research compound. Its molecular formula is C15H10ClNO2 and its molecular weight is 271.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Chemistry and Synthesis
A foundational aspect of research on compounds like "2-(2-chlorophenyl)-6-methyl-4H-3,1-benzoxazin-4-one" involves their synthesis and chemical properties. For instance, Sainsbury (1991) discusses the synthesis of 1,2-oxazines and 1,2-benzoxazines, highlighting the importance of these compounds as electrophiles and their use as chiral synthons in various reactions. Such research is crucial for developing new synthetic methods and understanding reaction mechanisms (Sainsbury, 1991).
Environmental Science and Toxicology
The environmental impact and toxicological properties of chlorinated compounds, including chlorophenols, are significant areas of research. Studies have explored the presence of chlorophenols in municipal solid waste incineration and their role as precursors to dioxins, shedding light on environmental pollution and suggesting pathways for minimizing toxic emissions (Peng et al., 2016). Additionally, the ecological risks associated with herbicides like 2,4-D, which share structural similarities with "this compound", have been extensively reviewed, emphasizing the need for understanding their fate in the environment and potential impacts on human health and ecosystems (Islam et al., 2017).
Medicinal Chemistry and Pharmacology
Research in medicinal chemistry often investigates the biological activities of compounds, including their potential as therapeutic agents. For example, studies on chromones and benzoxazinoids have explored their antioxidant properties and implications for treating various diseases. Chromones, structurally related to benzoxazinones, have been recognized for their radical scavenging activity, which can inhibit cell impairment and offer protective effects against diseases like cancer and diabetes (Yadav et al., 2014). Similarly, benzoxazinoids have been studied for their plant defense mechanisms and potential antimicrobial properties, suggesting their utility in developing new therapeutic compounds (de Bruijn et al., 2018).
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-6-methyl-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2/c1-9-6-7-13-11(8-9)15(18)19-14(17-13)10-4-2-3-5-12(10)16/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTOJKHZQKYXQDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(OC2=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2696584.png)


![3-hydroxy-5-methyl-3-[2-oxo-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B2696588.png)






![N-(4-methoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B2696598.png)
![N-benzyl-6-imino-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2696599.png)
![2-[2-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2696600.png)
